molecular formula C12H11Cl2I B2406198 1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane CAS No. 2287313-50-0

1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2406198
CAS No.: 2287313-50-0
M. Wt: 353.02
InChI Key: YQJLMJIZXGEZFG-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties

Preparation Methods

The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.

    Iodination: The final step involves the iodination of the bicyclo[1.1.1]pentane core, which can be carried out using iodine or iodine-containing reagents under specific conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.

    Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

    Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their reactivity and applications.

    2,6-Dichlorophenyl derivatives: Compounds with the 2,6-dichlorophenyl group exhibit similar chemical properties but may have different biological activities.

    Iodinated compounds: The presence of iodine imparts unique reactivity, making these compounds valuable in various chemical transformations.

The uniqueness of 1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[111]pentane lies in its combination of the bicyclo[11

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2I/c13-9-2-1-3-10(14)8(9)4-11-5-12(15,6-11)7-11/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJLMJIZXGEZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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